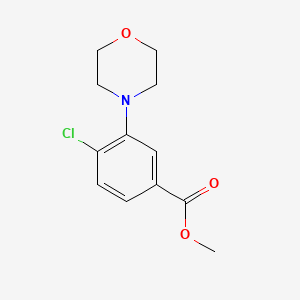![molecular formula C13H21N3O4 B15362977 tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate: is a complex organic compound that falls under the category of carbamates. Its unique structure includes a cyano group, a hydroxy group, and an oxopyrrolidinyl moiety, making it an interesting subject for synthetic and analytical studies in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate typically begins with the formation of the core carbamate structure. Common synthetic routes include:
Amino Alcohol Precursors: : Amino alcohols are often reacted with tert-butyl isocyanate under controlled temperatures to form the initial carbamate structure.
Cyano Group Introduction: : The cyano group is usually introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by a cyanide ion in an aprotic solvent.
Final Cyclization and Oxo Group Introduction: : The cyclization process forms the pyrrolidinyl ring, often facilitated by using appropriate catalysts under mild heating conditions, followed by oxidation to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel complexes are typically employed to increase yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The compound can undergo substitution reactions, particularly at the cyano and hydroxyl functionalities, with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), Jones reagent.
Reducing Agents: : LiAlH4, NaBH4 (Sodium borohydride).
Solvents: : Aprotic solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide) for nucleophilic substitutions.
Major Products
The reactions typically yield diverse products, such as:
Amines from cyano reductions.
Ketones and aldehydes from hydroxyl oxidations.
Substituted carbamates from nucleophilic substitutions.
Aplicaciones Científicas De Investigación
Chemistry: : In synthetic organic chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. The compound's various reactive sites make it suitable for building larger frameworks.
Biology: : Its bioactive potential means it can be used in studying enzyme interactions and as a model compound for understanding biotransformation processes.
Medicine: : There’s significant interest in exploring its potential as a pharmaceutical intermediate due to its varied functional groups, which could be modified to exhibit therapeutic properties.
Industry: : In material science, the compound is examined for its potential in creating advanced polymers and as a precursor for specialty chemicals.
Mecanismo De Acción
The compound’s effects typically hinge on its ability to interact with biological targets, such as enzymes or receptors, through its functional groups:
Molecular Targets: : It can bind to active sites of enzymes, inhibiting or modulating their activity.
Pathways Involved: : The interaction often triggers pathways related to signal transduction or metabolic regulation, depending on the functional modifications of the compound.
Comparación Con Compuestos Similares
Compared to other carbamates, tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate stands out due to:
Unique Functional Groups: : The presence of a cyano and an oxopyrrolidinyl group makes it more reactive and versatile.
Structural Complexity: : Its elaborate structure offers multiple points for chemical modification, making it a valuable intermediate.
Similar Compounds
tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-propan-2-yl]carbamate: : Lacks the oxopyrrolidinyl group but shares similarities in synthetic routes and reactivity.
tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamate: : Differs by having an ethyl chain instead of a propan-2-yl, affecting its chemical behavior and application.
This is just a glimpse into the world of this compound. Dive deeper into these areas, and you'll find even more fascinating insights. How does that sound?
Propiedades
Fórmula molecular |
C13H21N3O4 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)16-9(10(17)7-14)6-8-4-5-15-11(8)18/h8-10,17H,4-6H2,1-3H3,(H,15,18)(H,16,19)/t8-,9-,10?/m0/s1 |
Clave InChI |
MFOFWQKEGBTFIU-XMCUXHSSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(C#N)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


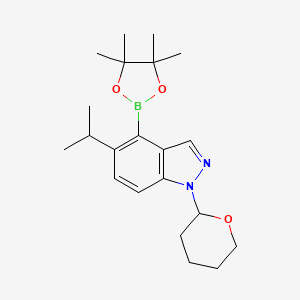

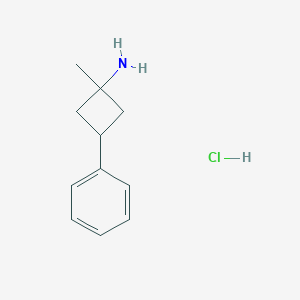
![(7R)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B15362943.png)
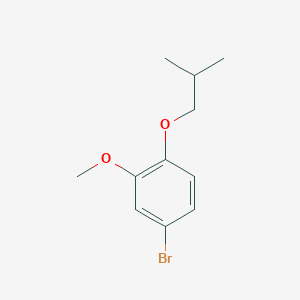
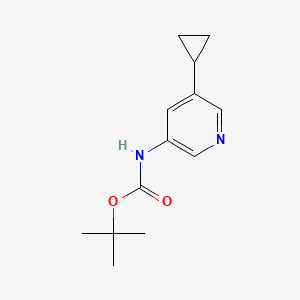

![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
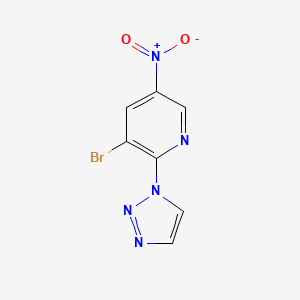
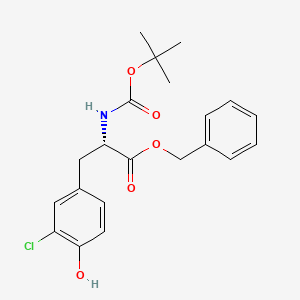
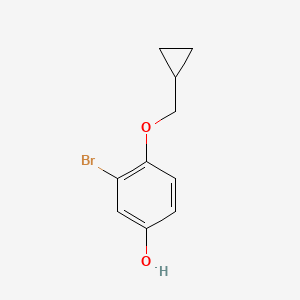
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
